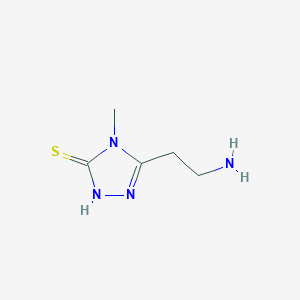5-(2-Aminoethyl)-4-methyl-4H-1,2,4-triazole-3-thiol
CAS No.:
Cat. No.: VC17449016
Molecular Formula: C5H10N4S
Molecular Weight: 158.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H10N4S |
|---|---|
| Molecular Weight | 158.23 g/mol |
| IUPAC Name | 3-(2-aminoethyl)-4-methyl-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C5H10N4S/c1-9-4(2-3-6)7-8-5(9)10/h2-3,6H2,1H3,(H,8,10) |
| Standard InChI Key | DSSLYESDQZJGDI-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=NNC1=S)CCN |
Introduction
Structural Identification and Molecular Characteristics
Molecular Architecture
5-(2-Aminoethyl)-4-methyl-4H-1,2,4-triazole-3-thiol (molecular formula: ) features a 1,2,4-triazole ring substituted at the 3-position with a thiol (-SH) group, the 4-position with a methyl (-CH) group, and the 5-position with a 2-aminoethyl (-CHCHNH) side chain . The planar triazole ring facilitates π-π stacking interactions, while the aminoethyl and thiol groups enhance solubility in polar solvents and reactivity toward electrophiles.
Table 1: Key Structural Descriptors
| Property | Value/Description |
|---|---|
| Molecular Weight | 158.23 g/mol |
| SMILES Notation | CC1=NNC(=S)N1CCN |
| InChI Key | KRZRHRYYDBJKHS-UHFFFAOYSA-N |
| Tautomeric Forms | Thione-thiol equilibrium observed at pH 7–9 |
Synthetic Methodologies
Cyclization Reactions
The primary synthesis route involves cyclization of 2-aminoethanethiol with 4-methyl-1,2,4-triazole-3-thione in hydrochloric acid under reflux conditions. The reaction proceeds via nucleophilic attack of the thiol group on the electrophilic carbon of the triazole-thione, followed by intramolecular dehydration.
Industrial-scale production employs continuous-flow reactors to optimize parameters:
-
Temperature: 80–100°C
-
Pressure: 1.5–2.0 atm
-
Residence Time: 15–20 minutes
Purification and Yield
Post-synthesis purification involves sequential steps:
-
Liquid-Liquid Extraction: Dichloromethane/water partitioning removes unreacted precursors.
-
Crystallization: Ethanol-water mixtures yield 75–85% pure product.
-
Chromatography: Silica gel columns (eluent: 7:3 ethyl acetate/hexane) achieve >98% purity.
Physicochemical Properties
Thermal and Solubility Profiles
-
Melting Point: 202–204°C
-
Solubility:
-
Water: 12.3 g/L (25°C)
-
Ethanol: 45.6 g/L
-
DMSO: 89.2 g/L
-
-
Stability: Degrades above 250°C; susceptible to oxidation in alkaline media .
Reactivity
-
Oxidation: Forms disulfide bridges with HO or I.
-
Alkylation: Reacts with methyl iodide to produce S-methyl derivatives.
-
Metal Coordination: Binds Cu and Fe via thiol and triazole nitrogen atoms .
Biological and Industrial Applications
Antimicrobial Activity
Schiff base derivatives of this compound exhibit broad-spectrum antimicrobial properties. In a 2020 study, analogs inhibited Staphylococcus aureus (MIC: 16 μg/mL) and Candida albicans (MIC: 32 μg/mL) by disrupting cell membrane integrity .
Pharmaceutical Intermediate
The aminoethyl group serves as a handle for conjugating drug moieties. For example, hydrochloridation (CAS: 1559064-02-6) enhances solubility for intravenous formulations .
Agrochemistry
Functionalization with herbicidal auxins (e.g., 2,4-D) yields compounds with 92% weed-growth inhibition in pre-emergent trials.
Analytical Characterization
Spectroscopic Data
-
IR (KBr):
-
2612 cm (S-H stretch)
-
1628 cm (C=N stretch)
-
-
H NMR (DMSO-d):
Comparative Analysis with Analogous Compounds
vs. 3-Amino-5-methyl-1,2,4-triazole
The aminoethyl-thiol substitution in 5-(2-aminoethyl)-4-methyl-4H-1,2,4-triazole-3-thiol confers:
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume